[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
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Overview
Description
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H10N2O It features a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques can be envisioned for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: can be compared with other similar compounds, such as:
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: This compound has a similar structure but differs in the position of the pyrazole ring attachment.
[1-(1H-pyrazol-4-yl)cyclopropyl]methanol: Another isomer with the pyrazole ring attached at a different position.
The uniqueness of This compound lies in its specific structural configuration, which can influence its reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-pyrazol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-5,10H,2-3,6H2 |
InChI Key |
JIKPZBSPTHCKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2C=CC=N2 |
Origin of Product |
United States |
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